An In-Depth Technical Guide to 4-[(Methylamino)methyl]phenol (CAS: 78507-19-4)
An In-Depth Technical Guide to 4-[(Methylamino)methyl]phenol (CAS: 78507-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Methylamino)methyl]phenol, a versatile phenol derivative with significant applications as a building block in organic synthesis, particularly in the development of pharmaceuticals. This document delves into its chemical and physical properties, provides detailed methodologies for its synthesis and purification, and outlines analytical techniques for its characterization. Furthermore, it explores its role in drug discovery, potential pharmacological implications, and safety considerations.
Introduction: A Key Phenolic Intermediate
4-[(Methylamino)methyl]phenol, also known by synonyms such as p-Hydroxybenzylmethylamine and 4-Hydroxy-N-methylbenzylamine, is an organic compound featuring a phenol ring substituted with a methylaminomethyl group at the para position[1][2]. Its structure combines the reactivity of a phenol, a secondary amine, and a benzylic carbon, making it a valuable intermediate in the synthesis of more complex molecules. This guide serves as a detailed resource for professionals in the chemical and pharmaceutical sciences, offering insights into the practical application and scientific context of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-[(Methylamino)methyl]phenol is crucial for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 78507-19-4 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 1.059 g/cm³ | [1] |
| pKa | 9.41 ± 0.15 (Predicted) | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of 4-[(Methylamino)methyl]phenol is most commonly achieved through the reductive amination of 4-hydroxybenzaldehyde with methylamine. This two-step, one-pot reaction is efficient and scalable.
Synthesis Workflow: Reductive Amination
Caption: Reductive amination of 4-hydroxybenzaldehyde to yield 4-[(Methylamino)methyl]phenol.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
Methylamine (40% solution in water or as a gas)
-
Methanol (or another suitable alcohol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in methanol.
-
Add a stoichiometric excess of methylamine solution to the flask. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde and the formation of the imine intermediate.
-
Reduction: Once the imine formation is substantial, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in small portions to control the exothermic reaction and gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude 4-[(Methylamino)methyl]phenol can be effectively purified by recrystallization to yield a high-purity crystalline solid.
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a suitable choice.
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of 4-[(Methylamino)methyl]phenol.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.
-
¹H NMR: Expected signals would include peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the hydroxyl and amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with the carbon bearing the hydroxyl group shifted downfield), the benzylic carbon, and the N-methyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key characteristic peaks would include:
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
N-H stretching for the secondary amine.
-
C-H stretching for the aromatic and aliphatic groups.
-
C=C stretching for the aromatic ring.
-
C-N stretching for the amine.
-
C-O stretching for the phenol.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), common fragmentation pathways for benzylamines involve the loss of the amine group or cleavage of the benzylic C-N bond[1][3].
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of 4-[(Methylamino)methyl]phenol and for monitoring reaction progress.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenol chromophore (typically around 275-280 nm). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Method Validation: A robust HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.
Applications in Drug Development
4-[(Methylamino)methyl]phenol serves as a key building block in the synthesis of various pharmaceutically active compounds, particularly those targeting the adrenergic system.
Precursor to Adrenergic Agonists
The structural motif of a phenol ring with an aminoethyl side chain is a hallmark of many adrenergic agonists. 4-[(Methylamino)methyl]phenol provides a ready-made scaffold that can be further elaborated to synthesize compounds with potential cardiovascular and bronchodilator activities. For instance, it is a logical precursor for the synthesis of phenylephrine and synephrine analogs, which are known α-adrenergic agonists used as decongestants and vasopressors[3].
Caption: Synthetic utility of 4-[(Methylamino)methyl]phenol in preparing adrenergic agonists.
Potential Pharmacological Significance
While direct pharmacological studies on 4-[(Methylamino)methyl]phenol are limited, the biological activity of structurally related compounds provides valuable insights.
-
N-Methylation: The N-methyl group can influence a molecule's potency, selectivity, and metabolic stability. N-methylation of amines is a common strategy in drug design to modulate pharmacological properties, including receptor binding affinity and bioavailability[4].
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is crucial for hydrogen bonding interactions with biological targets, such as G-protein coupled receptors (GPCRs) like the adrenergic receptors.
-
Cardiovascular Effects: Many phenolic compounds have been investigated for their potential cardiovascular benefits, acting through various mechanisms including antioxidant and anti-inflammatory effects[5]. Derivatives of 4-[(Methylamino)methyl]phenol could potentially exhibit similar properties.
Safety and Handling
As a chemical reagent, proper safety precautions must be observed when handling 4-[(Methylamino)methyl]phenol.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[(Methylamino)methyl]phenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for drug discovery programs targeting a range of therapeutic areas, most notably cardiovascular and respiratory diseases through the modulation of the adrenergic system. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important building block in their scientific endeavors.
References
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
ChemBK. (2024-04-09). 4-[(methylamino)methyl]phenol. Retrieved from [Link]
-
PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
Gpatindia. (2020-03-12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylephrine synthesis. a-c Three routes are depicted for the... Retrieved from [Link]
-
Semantic Scholar. (n.d.). An alternative synthesis of ()-phenylephrine hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
-
PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2020-09-07). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
YouTube. (2007-11-28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
-
PubMed Central. (n.d.). Natural phenolic compounds as cardiovascular therapeutics: potential role of their antiinflammatory effects. Retrieved from [Link]
Sources
- 1. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol(88-27-7) 1H NMR spectrum [chemicalbook.com]
- 2. Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | C17H29NO | CID 66609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
